molecular formula C10H9BrO B1266366 4-Bromophenyl cyclopropyl ketone CAS No. 6952-89-2

4-Bromophenyl cyclopropyl ketone

Cat. No. B1266366
CAS RN: 6952-89-2
M. Wt: 225.08 g/mol
InChI Key: QTHHOINSCNBYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropyl ketones, including derivatives like 4-Bromophenyl cyclopropyl ketone, involves methods such as oxidative addition and cycloaddition reactions. For instance, cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition, leading to cyclopentane derivatives (Ogoshi et al., 2006). Another method includes the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, demonstrating the versatility of cyclopropyl ketones in synthetic chemistry (Rosa & Orellana, 2013).

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones plays a crucial role in their reactivity. The strain within the cyclopropyl ring and the electronic effects of the ketone group influence their behavior in chemical reactions. For example, the synthesis and acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones can produce cyclopentanone or cyclohexenone derivatives, highlighting the impact of the molecular structure on the reactivity of these compounds (Tsuge et al., 1988).

Chemical Reactions and Properties

Cyclopropyl ketones undergo a variety of chemical reactions, reflecting their broad utility in organic synthesis. These reactions include cycloadditions, ring expansions, and cross-coupling reactions. For instance, cyclopropenyl ketones have been shown to be highly reactive dienophiles in Diels-Alder reactions, leading to products with significant synthetic value (Fisher, Smith, & Fox, 2013).

Scientific Research Applications

Oxidative Ring-Opening Reactions

4-Bromophenyl cyclopropyl ketone finds application in oxidative ring-opening reactions. A study by Hasegawa et al. (2009) explored the use of tris(p-bromophenyl)aminium hexachloroantimonate and perchlorate in promoting the oxidative ring-opening of cyclopropyl silyl ethers, yielding ring-expanded ketones. This research highlights the potential of 4-bromophenyl cyclopropyl ketone in synthetic organic chemistry, particularly in ring expansion reactions (Hasegawa, Kakinuma, Yanaki, & Komata, 2009).

Synthetic Precursors in Organic Synthesis

Wurz and Charette (2005) demonstrated the use of doubly activated cyclopropanes, including compounds like 1-nitro- and 1-cyano-cyclopropyl ketones, as synthetic precursors for the regiospecific synthesis of dihydropyrroles. This research signifies the role of cyclopropyl ketones in synthesizing complex organic structures, offering pathways for functionalized pyrrole synthesis (Wurz & Charette, 2005).

Bischler Indole Synthesis

Black et al. (1980) investigated the Bischler indole synthesis from 3,5-dimethoxyaniline using 4-bromophenacyl bromide, which is structurally related to 4-bromophenyl cyclopropyl ketone. This study showcases the application of bromophenyl compounds in the synthesis of indoles, highlighting the diverse synthetic applications of these compounds (Black, Gatehouse, Théobald, & Wong, 1980).

Catalyzed Ring Opening of Ketones

Tsuge et al. (1988) researched the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones. The study found that these ketones, when activated by substituents, undergo ring enlargement to produce cyclopentanone or cyclohexenone derivatives. This research highlights the potential of cyclopropyl ketones in catalytic processes leading to ring expansion, providing insights into synthetic routes for various ketone derivatives (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Fluorination in Organic Synthesis

Konik et al. (2017) utilized tertiary cyclopropanols, easily available from carboxylic esters, in the synthesis of distally fluorinated ketones. The research demonstrates the utility of cyclopropyl ketones in ring cleavage reactions and their potential use in fluoroalkylation, expanding the scope of fluorinated compound synthesis (Konik, Kudrjashova, Konrad, Kaabel, Järving, Lopp, & Kananovich, 2017).

properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHHOINSCNBYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219774
Record name 4-Bromophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl cyclopropyl ketone

CAS RN

6952-89-2
Record name (4-Bromophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6952-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenyl cyclopropyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromophenyl cyclopropyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl cyclopropyl ketone
Reactant of Route 2
4-Bromophenyl cyclopropyl ketone
Reactant of Route 3
Reactant of Route 3
4-Bromophenyl cyclopropyl ketone
Reactant of Route 4
Reactant of Route 4
4-Bromophenyl cyclopropyl ketone
Reactant of Route 5
Reactant of Route 5
4-Bromophenyl cyclopropyl ketone
Reactant of Route 6
Reactant of Route 6
4-Bromophenyl cyclopropyl ketone

Citations

For This Compound
5
Citations
L Bagnell, A Meisters, T Mole - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… Poisoning of the nickel catalyst by a similar though more facile reaction might account for the poor yield of conjugate addition product from 4-bromophenyl cyclopropyl ketone. …
Number of citations: 18 www.publish.csiro.au
M Elliott, AW Farnham, NF Janes… - Pesticide …, 1980 - Wiley Online Library
Close isosteres of fenvalerate [(RS)‐α‐cyano‐3‐phenoxybenzyl (RS)‐2‐(4‐chlorophenyl)‐3‐methylbutyrate], in which cyclopropyl groups replace isopropyl have insecticidal activity …
Number of citations: 24 onlinelibrary.wiley.com
Z Zheng, WR Dolbier Jr - Journal of Fluorine Chemistry, 2013 - Elsevier
Diastereoselective reduction of gem-difluorocyclopropenyl ketones was accomplished by their Brønsted acid catalyzed reactions with the non-metal based hydride transfer reagent, …
Number of citations: 9 www.sciencedirect.com
KM Mennie - 2019 - search.proquest.com
In Chapter 1, we describe a general strategy for 1, 3-oxidation of cyclopropanes using aryl iodine (I–III) catalysis, with emphasis on 1, 3-difluorination reactions. These reactions make …
Number of citations: 2 search.proquest.com
MH Gieuw - 2019 - search.proquest.com
In this thesis, ring-opening of unactivated cyclopropanes would be presented as the major goal. As a continued pursuit of advancing Lewis base catalysis chemistry in our group, Lewis …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.